molecular formula C19H19NO3S B2877137 N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)BENZAMIDE CAS No. 326016-76-6

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)BENZAMIDE

Cat. No.: B2877137
CAS No.: 326016-76-6
M. Wt: 341.43
InChI Key: PVGZVPKQAKZLFN-UHFFFAOYSA-N
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Description

“N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)BENZAMIDE” typically involves the following steps:

    Formation of the thienyl intermediate: This step involves the preparation of the 2,3-dihydrothien-3-yl intermediate through a cyclization reaction.

    Oxidation: The intermediate is then oxidized to form the 1,1-dioxido derivative.

    Amidation: The final step involves the reaction of the oxidized intermediate with 2-ethylphenylamine and benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can convert the dioxido group back to a dihydrothienyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzamide moiety, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution could produce a variety of functionalized benzamides.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)BENZAMIDE” involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido group may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)benzamide: Lacks the dioxido group, potentially resulting in different biological activity.

    N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide: Similar structure but without the 2-ethylphenyl group.

    N-(2-ethylphenyl)-N-(2-thienyl)benzamide: Contains a thienyl group instead of the dioxido derivative.

Uniqueness

“N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)BENZAMIDE” is unique due to the presence of both the dioxido and 2-ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-15-8-6-7-11-18(15)20(17-12-13-24(22,23)14-17)19(21)16-9-4-3-5-10-16/h3-13,17H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGZVPKQAKZLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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